3-(2-chlorophenyl)-6-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID: Another isoxazole derivative with similar structural features.
4-CHLORO-3-NITROPHENYLISOCYANATE: A compound with chlorophenyl groups and isocyanate functionality.
Uniqueness
3-(2-CHLOROPHENYL)-6-(4-CHLOROPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-10-(4-chlorophenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-10-5-7-11(8-6-10)26-21(27)16-13-9-14(17(16)22(26)28)20-18(13)19(25-29-20)12-3-1-2-4-15(12)24/h1-8,13-14,16-18,20H,9H2 |
InChI Key |
OOSZKNCUZFZFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=CC=C5Cl)C(=O)N(C3=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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